molecular formula C19H22N2OS2 B6491545 2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326820-15-8

2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B6491545
CAS RN: 1326820-15-8
M. Wt: 358.5 g/mol
InChI Key: SBELTKMTSXUIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a thienopyrimidinone derivative. Thienopyrimidinones are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . These compounds are known for their diverse biological activities .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one”, also known as “2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one”.

Antitubercular Agents

2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one: has shown potential as an antitubercular agent. Research indicates that thieno[2,3-d]pyrimidin-4(3H)-ones can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds have been designed, synthesized, and screened, demonstrating significant antimycobacterial activity . This makes them promising candidates for developing new treatments for tuberculosis.

Neuroprotective and Anti-neuroinflammatory Agents

This compound and its derivatives have been explored for their neuroprotective and anti-neuroinflammatory properties. Studies have shown that triazole-pyrimidine hybrids, which include similar structures, can protect neuronal cells and reduce inflammation in the brain. These properties are crucial for treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease . The mechanism involves inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway.

Acaricides

Recent studies have explored the use of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as acaricides, which are agents used to kill mites and ticks. These compounds have shown effectiveness in controlling pest populations, making them useful in agriculture and veterinary medicine . Their mode of action typically involves disrupting the nervous system of the pests.

These diverse applications highlight the significant potential of 2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives in various fields of scientific research and drug development.

Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents Discovery of HNPC-A188: a novel acaricide containing thieno[3,2-d]pyrimidin-4(3H)-one

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many thienopyrimidinones are known to have diverse biological activities, including antiviral, antimicrobial, and antitumor activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and related thienopyrimidinones, as well as developing more efficient synthesis methods .

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS2/c1-3-4-5-11-21-18(22)17-16(10-12-23-17)20-19(21)24-13-15-8-6-14(2)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBELTKMTSXUIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

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